molecular formula C14H13NO4S2 B2417598 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 303793-09-1

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2417598
CAS RN: 303793-09-1
M. Wt: 323.38
InChI Key: WCTOQHZQAPZILK-FLIBITNWSA-N
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Description

The compound “3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a chemical substance with the CAS number 303793-09-1 . It has a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 .


Molecular Structure Analysis

The molecule contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .

Scientific Research Applications

Biological Activities and Pharmacological Applications

Research on thiazolidine derivatives, such as "3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid," highlights their significant biological and pharmacological activities. The 2,4-thiazolidinedione (TZD) nucleus, as part of these derivatives, shows great promise in various therapeutic areas due to its versatile pharmacophore. These compounds have been investigated for antimicrobial, anticancer, and antidiabetic properties, among others. Studies have shown that the structural modification of the TZD core can lead to the development of potent lead molecules against numerous clinical disorders. Specifically, the modification at N-3 and the active methylene at C-5 positions of the TZD nucleus have been crucial for enhancing biological activities. This review focuses on recent developments in TZD derivatives, highlighting their potential as antimicrobial, anticancer, and antidiabetic agents, and discusses different synthetic methodologies and the importance of structural modifications for optimizing their medicinal properties (Singh et al., 2022).

Synthetic and Structural Insights

The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been explored through reactions involving chloral and substituted anilines, followed by treatment with thioglycolic acid. This research provides insights into the conformation of these products and their potential as intermediates for further chemical transformations. High-resolution magnetic resonance spectra and ab initio calculations have contributed to understanding the conformation and potential applications of these derivatives in creating more complex molecules with desired pharmacological activities (Issac & Tierney, 1996).

Safety and Hazards

The safety and hazard information for this compound is not specified in the available data .

Future Directions

The compound is currently used for research purposes . Its potential applications in various fields such as pharmaceuticals could be explored in future studies.

properties

IUPAC Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-3-9(7-10)8-11-13(18)15(14(20)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOQHZQAPZILK-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

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